[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile
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Overview
Description
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is a complex organic compound with a unique structure that includes a thiazolidinylidene ringIts molecular formula is C₇H₇N₃OS, and it has a molecular weight of 181.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions to form the thiazolidinylidene ring. The aminomethylene group is introduced through a subsequent reaction with formamide. The overall reaction conditions include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Catalyst: Sodium ethoxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled synthesis
Purification steps: Including recrystallization and chromatography to ensure high purity
Quality control: Using techniques like NMR and mass spectrometry to verify the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature
Reduction: Sodium borohydride in methanol at 0-5°C
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiazolidinylidene derivatives.
Scientific Research Applications
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential as an enzyme inhibitor
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Inhibition of enzyme activity: By forming a stable complex with the enzyme
Interference with cellular processes: By disrupting the normal function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity
Cyanoacetonitrile: Another nitrile compound used in organic synthesis
Dicyanomethane: Known for its use in the synthesis of heterocyclic compounds
Uniqueness
Propanedinitrile, [5-(aminomethylene)-3-ethyl-4-oxo-2-thiazolidinylidene]-(9CI) is unique due to its thiazolidinylidene ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
623550-82-3 |
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Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-[5-(aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C9H8N4OS/c1-2-13-8(14)7(5-12)15-9(13)6(3-10)4-11/h5H,2,12H2,1H3 |
InChI Key |
KDERGSUQJZJGIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CN)SC1=C(C#N)C#N |
Origin of Product |
United States |
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